Niphatoxin C Niphatoxin C
Brand Name: Vulcanchem
CAS No.:
VCID: VC1951959
InChI: InChI=1S/C36H50N3/c1(3-6-10-14-21-34-24-18-27-37-31-34)2-4-9-13-17-29-39-30-20-26-36(33-39)23-16-12-8-5-7-11-15-22-35-25-19-28-38-32-35/h2,4,12,16,18-20,24-28,30-33H,1,3,5-11,13-15,17,21-23,29H2/q+1/b4-2-,16-12-
SMILES:
Molecular Formula: C36H50N3+
Molecular Weight: 524.8 g/mol

Niphatoxin C

CAS No.:

Cat. No.: VC1951959

Molecular Formula: C36H50N3+

Molecular Weight: 524.8 g/mol

* For research use only. Not for human or veterinary use.

Niphatoxin C -

Specification

Molecular Formula C36H50N3+
Molecular Weight 524.8 g/mol
IUPAC Name 1-[(Z)-12-pyridin-3-yldodec-5-enyl]-3-[(Z)-9-pyridin-3-ylnon-2-enyl]pyridin-1-ium
Standard InChI InChI=1S/C36H50N3/c1(3-6-10-14-21-34-24-18-27-37-31-34)2-4-9-13-17-29-39-30-20-26-36(33-39)23-16-12-8-5-7-11-15-22-35-25-19-28-38-32-35/h2,4,12,16,18-20,24-28,30-33H,1,3,5-11,13-15,17,21-23,29H2/q+1/b4-2-,16-12-
Standard InChI Key QMKWJZIROZRKOP-JXSNUWOOSA-N
Isomeric SMILES C1=CC(=CN=C1)CCCCCC/C=C\CCCC[N+]2=CC=CC(=C2)C/C=C\CCCCCCC3=CN=CC=C3
Canonical SMILES C1=CC(=CN=C1)CCCCCCC=CCCCC[N+]2=CC=CC(=C2)CC=CCCCCCCC3=CN=CC=C3

Introduction

Chemical Structure and Properties

Niphatoxin C belongs to the 3-alkylpyridinium class of alkaloids with the IUPAC name 1-[(Z)-12-pyridin-3-yldodec-5-enyl]-3-[(Z)-9-pyridin-3-ylnon-2-enyl]pyridin-1-ium. This compound was first isolated and structurally characterized using 1- and 2-D NMR spectroscopy during investigations aimed at discovering P2X7 receptor antagonists .

Physicochemical Properties

The comprehensive physicochemical profile of Niphatoxin C provides insights into its potential pharmacokinetic behavior and biological interactions.

PropertyValue
Molecular Weight524.4
Volume610.85
LogP7.449
LogD4.754
LogS-1.808
Number of Rotatable Bonds21
TPSA (Topological Polar Surface Area)29.66
H-Bond Acceptors3
H-Bond Donors0
Number of Rings3
QED Drug-Likeness Score0.079
Synthetic Accessibility Score2.995
Fsp30.472

Chemical Structure Details

Niphatoxin C features a tripyridine skeleton with long alkyl chains connecting the pyridine rings. The molecular structure includes:

  • Three pyridine rings, one of which is positively charged (pyridinium)

  • Two unsaturated Z-configuration double bonds

  • Long aliphatic chains that create a flexible molecular architecture

  • SMILES notation: C(/C=CCCCC[n+]1cccc(C/C=CCCCCCCc2cccnc2)c1)CCCCCc1cccnc1

The compound shows limited drug-likeness according to traditional pharmaceutical metrics, failing several common medicinal chemistry filters including Lipinski's Rule-of-5, Pfizer Rule, and GSK Rule .

Natural Source and Isolation

Marine Origin

Niphatoxin C has been isolated from multiple Callyspongia species collected from diverse geographical locations:

Collection LocationCollection PeriodReference
Red SeaNot specifiedPMID[12762806]
Iriomote Island, Okinawa Prefecture, JapanJune 2009PMID[23855338]
New GuineaNot specifiedPMID[8158156]

Isolation Process

The isolation of Niphatoxin C typically involves bioassay-guided fractionation of sponge extracts. The procedure generally includes:

  • Collection and preservation of marine sponge samples

  • Extraction with organic solvents

  • Chromatographic separation techniques

  • Structure elucidation using NMR spectroscopy and mass spectrometry

The compound was first reported in the Journal of Natural Products in 2007 by Buchanan et al., who described it as a new tripyridine alkaloid discovered during their search for P2X7 receptor antagonists .

Biological Activities

P2X7 Receptor Antagonism

Niphatoxin C demonstrates antagonistic activity against the P2X7 receptor, a trimeric ATP-gated ion channel that plays significant roles in inflammation, immunity, and cell death processes. Experimental data shows that it exhibits:

  • Moderate antagonistic effect (41% activity) against the human P2X7 receptor

  • Greater specificity for the P2X7 receptor compared to other P2X receptor subtypes

  • Potential for development as an anti-inflammatory agent based on this mechanism

Cytotoxicity Profile

The most notable biological activity of Niphatoxin C is its pronounced cytotoxicity against human monocytic cells:

Cell LineEffectValueReference
THP-1 (human monocytic cells)Activity (low concentration)0%PMID[468259]
THP-1 (human monocytic cells)Activity (medium concentration)99%PMID[468259]
THP-1 (human monocytic cells)Activity (high concentration)101%PMID[468259]
THP-1 (human monocytic cells)IC5011,500 nMPMID[468259]

This cytotoxic profile is particularly relevant as THP-1 cells express the P2X7 receptor, suggesting a possible relationship between the compound's receptor antagonism and its cytotoxic effects .

Structural Relationships and Similar Compounds

Comparison with Related Marine Alkaloids

Niphatoxin C belongs to a broader family of pyridinium alkaloids found in marine sponges. Notable similarities exist with:

  • Other niphatoxins (A and B) from the same marine source

  • Stylissadines A and B from Stylissa flabellata, which also demonstrate P2X7 inhibitory activity with IC50 values of 0.7 μM and 1.8 μM, respectively

  • Various 3-alkylpyridinium compounds isolated from other marine sponges

Structure-Activity Relationships

The unique structural features of Niphatoxin C that contribute to its biological activities include:

  • The positively charged pyridinium ring, which likely contributes to membrane interactions

  • The long alkyl chains that provide lipophilicity and potential for membrane penetration

  • The specific spatial arrangement of the three pyridine rings

ParameterValue/AssessmentImplication
Human Intestinal Absorption0.063Poor oral bioavailability
Blood-Brain-Barrier Penetration0.049Limited CNS activity
Plasma Protein Binding97.37%High binding may limit free drug concentration
CYP2D6 Inhibition0.998High potential for drug interactions
CYP3A4 Inhibition0.929High potential for drug interactions
hERG Blockers0.928Cardiac toxicity concerns
Skin Sensitization0.988Potential for allergic reactions
Respiratory Toxicity0.961Potential for respiratory adverse effects

Research Applications

Despite limitations as a direct therapeutic candidate, Niphatoxin C has value in several research contexts:

  • As a chemical probe for studying P2X7 receptor biology

  • As a lead structure for developing more selective P2X7 antagonists with reduced toxicity

  • As a cytotoxic agent for understanding mechanisms of cell death in monocytic cells

  • As a template for synthetic chemistry efforts to create analogues with improved properties

Current Research Status and Future Directions

Research Gaps

Several aspects of Niphatoxin C remain to be fully elucidated:

  • Detailed mechanism of cytotoxicity beyond P2X7 receptor antagonism

  • Comprehensive structure-activity relationships through synthetic analogue studies

  • Potential effects on other cellular targets and pathways

  • Pharmacokinetic profile in animal models

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